molecular formula C11H22 B14373920 1-Butyl-1-methylcyclohexane CAS No. 90454-14-1

1-Butyl-1-methylcyclohexane

Cat. No.: B14373920
CAS No.: 90454-14-1
M. Wt: 154.29 g/mol
InChI Key: LEAZMNSJMNFPHJ-UHFFFAOYSA-N
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Description

1-Butyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22 It is a disubstituted cyclohexane, where a butyl group and a methyl group are attached to the same carbon atom on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylcyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of methylcyclohexane with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding alkenes. This process involves the use of metal catalysts, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into its corresponding alkanes.

    Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated cyclohexanes

Scientific Research Applications

1-Butyl-1-methylcyclohexane has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying conformational analysis and steric effects in disubstituted cyclohexanes.

    Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.

    Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.

    Industry: Utilized as a solvent in various industrial processes, including the production of coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of 1-butyl-1-methylcyclohexane involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. The compound’s bulky substituents can influence its conformational stability and reactivity, making it a valuable model for studying steric effects in organic chemistry.

Comparison with Similar Compounds

    1-tert-Butyl-1-methylcyclohexane: Similar in structure but with a tert-butyl group instead of a butyl group. It exhibits different steric effects and conformational preferences.

    1-Butyl-3-methylcyclohexane: Another disubstituted cyclohexane with the butyl and methyl groups on different carbon atoms, leading to different chemical properties and reactivity.

Uniqueness: 1-Butyl-1-methylcyclohexane is unique due to the specific positioning of its substituents, which significantly affects its conformational stability and reactivity. This makes it an important compound for studying the effects of steric hindrance and conformational analysis in organic chemistry.

Properties

CAS No.

90454-14-1

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1-butyl-1-methylcyclohexane

InChI

InChI=1S/C11H22/c1-3-4-8-11(2)9-6-5-7-10-11/h3-10H2,1-2H3

InChI Key

LEAZMNSJMNFPHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCCC1)C

Origin of Product

United States

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